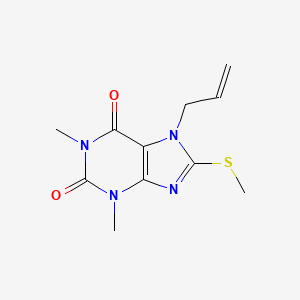
1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor used to treat gout and hyperuricemia. It was first synthesized in 1956 by Roland K. Robins and George H. Hitchings at Burroughs-Wellcome Laboratories. Since then, allopurinol has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Sulfur-Transfer Agents and Synthesis Methods
Studies have explored the synthesis and properties of sulfur-containing compounds, providing insights into their potential applications in various fields, including materials science and organic synthesis. For instance, Klose, Reese, and Song (1997) described the preparation of sulfur-transfer agents, showcasing methods to synthesize compounds with sulfur functionalities, which could be relevant to the chemical modifications and applications of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. The methodologies outlined could be applicable in designing novel compounds with similar sulfur-containing moieties for research in materials science and organic chemistry (Klose, Reese, & Song, 1997).
Catalysis and Efficient Synthesis
Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines via a multi-component reaction, utilizing a catalyst that could potentially be applied in the synthesis or modification of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. This highlights the compound's relevance in catalysis and synthetic chemistry, providing a basis for the development of new materials or drugs (Rahmani et al., 2018).
Anticancer Properties and Computational Chemistry
Sayın and Üngördü (2018) conducted computational investigations on caffeinated complexes, including analysis of molecular properties and potential anticancer activity. While not directly about 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione, this study illustrates the importance of computational chemistry in evaluating the biological activities of complex molecules, potentially guiding research on the anticancer applications of similar compounds (Sayın & Üngördü, 2018).
Redox Sensors and Protein Sulfenation
Charles et al. (2007) discussed protein sulfenation as a redox sensor, employing a novel biotinylated derivative of dimedone to study sulfenation. This research underscores the compound's relevance in biochemistry and molecular biology, particularly in studying oxidative stress and redox signaling pathways. The methodologies and findings could inspire further research into the redox properties of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione and its analogs (Charles et al., 2007).
Propriétés
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-5-6-15-7-8(12-10(15)18-4)13(2)11(17)14(3)9(7)16/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLCUZGXVNJTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

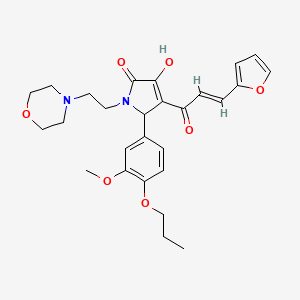
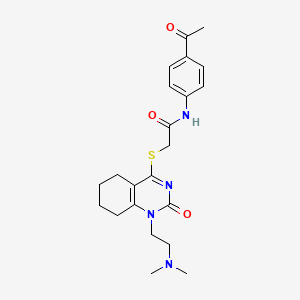
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)
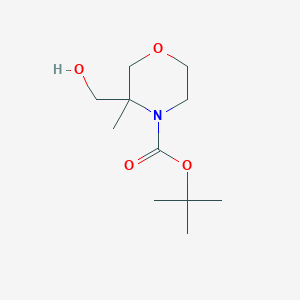
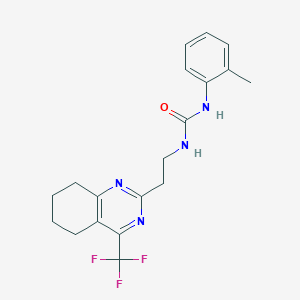
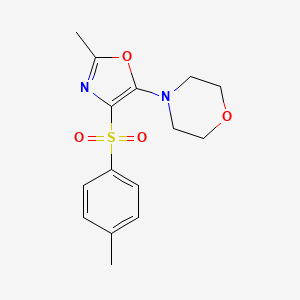
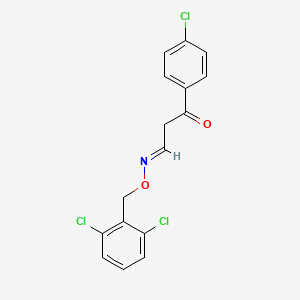
![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)
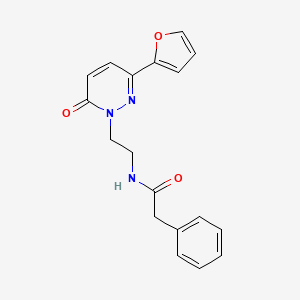
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2759765.png)
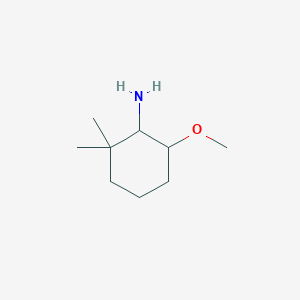
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2759770.png)
![8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2759771.png)